2-Methyl-1-nitronaphthalene

Description

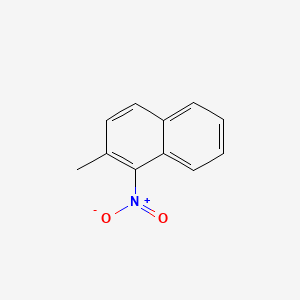

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNWACYOILBFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025761 | |

| Record name | 1-Nitro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

370 °F at 20 mmHg (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

881-03-8, 92538-34-6 | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092538346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-NITRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-methyl-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IG2R1R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

174 to 180 °F (NTP, 1992) | |

| Record name | 1-NITRO-2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-nitronaphthalene: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-1-nitronaphthalene, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols associated with this compound. The information is structured to provide not just data, but also the scientific context and causality behind its characteristics and applications.

Section 1: Core Chemical Identity and Physical Properties

This compound is an aromatic nitro compound derived from naphthalene. Its structure, featuring a methyl group and a nitro group on adjacent carbons of the naphthalene ring, imparts specific steric and electronic properties that dictate its reactivity and utility as a synthetic building block.

Molecular Structure

The molecular structure consists of a naphthalene core, substituted at the C1 and C2 positions. The nitro group at C1 is a strong electron-withdrawing group, influencing the electron density of the entire aromatic system. The adjacent methyl group at C2 provides steric hindrance and can also participate in certain reactions.

Caption: Molecular structure of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 881-03-8 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| IUPAC Name | This compound | [1][3] |

| EC Number | 212-917-5 | |

| InChIKey | IZNWACYOILBFEG-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=C(C2=CC=CC=C2C=C1)[O-] | [1] |

| Synonyms | 1-Nitro-2-methylnaphthalene | [1][2] |

Physical and Chemical Properties

This compound presents as a yellow crystalline solid under standard conditions.[2][4] Its physical properties are critical for determining appropriate solvents for reactions, purification methods, and storage conditions.

| Property | Value | Source |

| Molecular Weight | 187.19 g/mol | [1] |

| Melting Point | 79-82 °C (lit.) | [2][5] |

| Boiling Point | 185-186 °C at 18 mmHg (lit.) | [2][5] |

| Appearance | Yellow crystalline solid/powder | [2][4][6] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and acetone. | [1][4][6] |

| Density | ~1.234 g/cm³ | [2] |

| Flash Point | 150.4 °C | [2] |

| Refractive Index | ~1.652 | [2] |

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The data from techniques such as NMR, IR, and Mass Spectrometry provide a unique fingerprint of the molecule.

| Technique | Description | Source |

| ¹H NMR | Spectra available, allows for the identification of protons on the aromatic ring and the methyl group. | [1][7] |

| ¹³C NMR | Data available, useful for confirming the carbon skeleton of the naphthalene ring system. | [1] |

| IR Spectroscopy | Spectra show characteristic peaks for the C-H bonds of the aromatic ring and methyl group, as well as strong asymmetric and symmetric stretching bands for the nitro (NO₂) group. | [1] |

| Mass Spectrometry | GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns. | [1][3][8] |

| UV/Visible | UV/Visible spectrum data is available. | [3] |

The presence of the nitro group is readily confirmed by strong IR absorption bands typically found around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). In ¹H NMR, the protons on the naphthalene ring will exhibit complex splitting patterns, shifted downfield due to the aromatic system and the electron-withdrawing nitro group. The methyl group will appear as a singlet, typically in the 2.4-2.6 ppm range.

Section 3: Synthesis and Purification

The primary route for synthesizing this compound is through the direct electrophilic nitration of 2-methylnaphthalene.[9] This reaction must be carefully controlled to favor mono-nitration and achieve the desired regioselectivity.

Conceptual Synthesis Workflow

The workflow involves the controlled addition of a nitrating agent to a solution of the starting material, followed by quenching, isolation, and purification of the product.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-Methylnaphthalene

Causality: The use of a mixed acid system (like nitric acid in sulfuric or acetic acid) generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at low temperatures to control the rate of this highly exothermic reaction and to minimize the formation of dinitrated byproducts.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in a suitable solvent such as acetic anhydride or glacial acetic acid.

-

Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with stirring.

-

Nitration: Slowly add a stoichiometric amount of concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice and water. The crude product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as yellow crystals.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value.[2][5] Further characterization using spectroscopic methods (NMR, IR) is essential to confirm the structure and absence of isomeric impurities.

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nitro group and the activated naphthalene ring system.

-

Reactivity of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine (2-methyl-1-naphthylamine). This transformation is a cornerstone of its use as a chemical intermediate, as the resulting amine is a versatile precursor for dyes and pharmaceuticals.[2] Common reducing agents include tin or iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Stability: As an aromatic nitro compound, it can act as a slight to strong oxidizing agent.[1][4] It may react vigorously or even detonate if mixed with strong reducing agents (e.g., hydrides).[1][4] It is also sensitive to strong bases like sodium hydroxide, which can lead to explosive decomposition, even in the presence of solvents.[1][4] The compound is stable under normal conditions but should be protected from bases.[4]

-

Atmospheric Chemistry: Under atmospheric conditions, photolysis has been identified as the primary degradation pathway for this compound.[10]

Key Reaction Pathway: Reduction to Amine

This pathway is crucial for the synthetic utility of the molecule, converting it into a valuable building block.

Caption: Reduction of the nitro group to form 2-methyl-1-naphthylamine.

Section 5: Applications in Research and Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex organic compounds.[2][6]

-

Dyes and Pigments: Following reduction to 2-methyl-1-naphthylamine, the resulting amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes and pigments.[2]

-

Pharmaceuticals: The naphthalene scaffold is present in numerous pharmacologically active molecules. This compound serves as a starting material for building these complex structures.[2][6]

-

Agrochemicals: It can be a precursor in the synthesis of certain pesticides and herbicides.

-

Research: In a laboratory setting, it is used as a model compound for studying the reactivity of substituted nitronaphthalenes and their metabolic pathways.[11][12]

Section 6: Safety, Handling, and Toxicology

Proper handling of this compound is crucial due to its potential health hazards. It is intended for professional research and industrial use only.[13]

GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352+P312, P362+P364 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340+P312 |

Handling and Storage Protocol

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16] Facilities should be equipped with an eyewash station and a safety shower.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[16] If dust generation is likely, a respirator (e.g., N95) should be used.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Minimize dust generation.[16] Wash hands thoroughly after handling.[16] Keep away from heat, flames, and incompatible substances like strong reducing agents and bases.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[16]

Toxicology Insights

Like other naphthalenes, the toxicity of this compound is linked to its metabolism. The formation of reactive metabolites, such as arene oxides, through enzymatic oxidation (cytochrome P450) is a key step in its cytotoxicity.[11][12] These electrophilic intermediates can bind covalently to cellular macromolecules like proteins and DNA, leading to tissue damage.[11] Studies comparing it to other naphthalene derivatives have shown that 1-nitronaphthalene and 2-methylnaphthalene can cause necrosis of bronchiolar epithelial cells (Clara cells) in animal models.[11][12]

Conclusion

This compound is a well-characterized chemical with a defined set of physical, chemical, and spectroscopic properties. Its significance lies primarily in its role as a versatile synthetic intermediate, where the strategic reduction of its nitro group opens pathways to a vast array of functionalized naphthalene derivatives used in the dye, pharmaceutical, and agrochemical industries. Understanding its reactivity, particularly its sensitivity to reducing agents and bases, is paramount for its safe and effective use. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling. This guide provides the foundational knowledge required for scientists and researchers to confidently and safely incorporate this valuable compound into their research and development programs.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link][1]

-

LookChem. This compound CAS 881-03-8 - Medicine Grade with Best Price . [Link][6]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 99% . [Link][16]

-

NIST. Naphthalene, 2-methyl-1-nitro- . NIST Chemistry WebBook, SRD 69. [Link][3]

-

Arey, J., Atkinson, R., Aschmann, S. M., & Schuetzle, D. Experimental Investigation of the Atmospheric Chemistry of this compound... . Polycyclic Aromatic Compounds, 1(1-2), 85-93. [Link][10]

-

Buckpitt, A., Boland, B., Isbell, M., Morin, D., Shultz, M., Baldwin, R., ... & Plopper, C. (2002). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene . Drug Metabolism and Disposition, 30(4), 453-460. [Link][11]

-

NIST. Mass spectrum of Naphthalene, 2-methyl-1-nitro- . NIST Chemistry WebBook, SRD 69. [Link][8]

-

SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions . [Link]

-

PubChem. 1-Nitronaphthalene . National Center for Biotechnology Information. [Link]

-

IARC Publications. 1-Nitronaphthalene . [Link]

-

ResearchGate. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene . [Link][12]

Sources

- 1. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]

- 4. This compound | 881-03-8 [chemicalbook.com]

- 5. 881-03-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS:881-03-8 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 7. This compound(881-03-8) 1H NMR spectrum [chemicalbook.com]

- 8. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]

- 9. This compound|881-03-8|lookchem [lookchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. calpaclab.com [calpaclab.com]

- 14. echemi.com [echemi.com]

- 15. This compound | 881-03-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Regioselective Synthesis of 2-Methyl-1-nitronaphthalene

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-nitronaphthalene via the electrophilic nitration of 2-methylnaphthalene. The document delves into the foundational principles of electrophilic aromatic substitution on substituted naphthalene systems, emphasizing the mechanistic basis for the observed regioselectivity. A comparative analysis of various nitrating methodologies is presented, weighing the advantages and limitations of each approach. A detailed, field-tested experimental protocol is provided, offering a step-by-step workflow from reaction setup to product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this key synthetic intermediate.

Introduction: Strategic Importance and Synthetic Challenges

This compound (CAS No: 881-03-8) is a yellow crystalline solid that serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules, including dyes, pigments, and pharmaceutical compounds.[1][2] Its utility stems from the versatile reactivity of the nitro group, which can be readily reduced to an amine or participate in other transformations, and the specific substitution pattern on the naphthalene core.

Chemical and Physical Properties:

-

Molecular Weight: 187.19 g/mol [3]

-

Appearance: Yellow solid[1]

-

Melting Point: 79-82 °C[2]

-

Boiling Point: 185-186 °C at 18 mmHg[2]

-

Solubility: Insoluble in water[1]

The synthesis of this compound from 2-methylnaphthalene, while conceptually straightforward, presents a significant challenge in controlling regioselectivity. The nitration of 2-methylnaphthalene can lead to a complex mixture of several isomeric products.[4] Achieving a high yield of the desired 1-nitro isomer requires a nuanced understanding of the reaction mechanism and careful selection of reaction conditions. This guide aims to elucidate these factors to provide a clear and reproducible synthetic pathway.

Mechanistic Underpinnings of Regioselectivity

The nitration of 2-methylnaphthalene is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich naphthalene ring system. The nitronium ion is typically generated in situ from nitric acid and a strong acid catalyst, such as sulfuric acid.[5][6]

The core of controlling the reaction's outcome lies in understanding the stability of the carbocation intermediate (also known as the Wheland intermediate or σ-complex) that forms upon electrophilic attack.

2.1. The Directing Influence of the Naphthalene Core and Methyl Substituent

Two primary factors govern where the nitro group will add:

-

Inherent Reactivity of the Naphthalene Ring: In unsubstituted naphthalene, the α-position (C1) is kinetically favored for electrophilic attack over the β-position (C2). This preference is due to the greater resonance stabilization of the resulting Wheland intermediate. Attack at C1 allows for the formation of resonance structures that preserve a complete, intact benzene ring, a significant stabilizing factor.[7][8] This typically results in a product ratio of approximately 90% α-isomer to 10% β-isomer.[6][8]

-

Activating Effect of the Methyl Group: The methyl group (-CH₃) on the C2 carbon is an electron-donating group. It activates the naphthalene ring towards electrophilic attack by increasing the electron density, particularly at the ortho positions (C1 and C3).[5]

The combination of these two effects strongly favors the substitution at the C1 position, which is both an α-position and ortho to the activating methyl group.

2.2. Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism for the nitration of 2-methylnaphthalene, highlighting the formation of the more stable carbocation intermediate leading to the primary product.

Caption: General mechanism for the nitration of 2-methylnaphthalene.

Comparative Analysis of Synthetic Methodologies

The choice of nitrating agent and reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of unwanted isomers and dinitrated byproducts.

| Methodology | Reagents | Solvent | Temp. | Key Characteristics & Causality | Selectivity (1-nitro vs. others) |

| Mixed Acid | Conc. HNO₃, Conc. H₂SO₄ | None or inert solvent (e.g., CH₂Cl₂) | 0-10 °C | Standard & Potent: H₂SO₄ protonates HNO₃, generating a high concentration of the highly reactive NO₂⁺ electrophile. This potency can sometimes lead to over-reaction (dinitration) if not carefully controlled at low temperatures.[5][9] | Good to Moderate |

| Nitric Acid in Acetic Anhydride | Conc. HNO₃, Acetic Anhydride (Ac₂O) | Acetic Anhydride | -20 to 0 °C | Milder Conditions: Ac₂O reacts with HNO₃ to form acetyl nitrate (CH₃COONO₂), a milder and more selective nitrating agent. The lower reactivity reduces the risk of dinitration. The reaction is often cleaner.[4] | Good to High |

| Zeolite Catalysis | Fuming HNO₃, HBEA Zeolite | 1,2-Dichloroethane | -15 °C | Shape Selectivity: The microporous structure of the zeolite catalyst can sterically hinder the formation of bulkier isomers. The acidic sites on the zeolite facilitate the nitration reaction, offering a heterogeneous catalytic approach that can improve the 1-nitro to 2-nitro ratio significantly.[10] | Very High (1-nitro:2-nitro ratio up to 19.2)[10] |

For general laboratory synthesis where high selectivity and operational simplicity are desired, the use of nitric acid in acetic anhydride offers an excellent balance of reactivity and control.

Recommended Experimental Protocol: Nitration in Acetic Anhydride

This protocol is based on the methodology described for the nitration of methylnaphthalenes, which provides a high yield of the mononitrated products under controlled conditions.[4]

4.1. Safety & Hazard Management

-

Hazard Overview: Concentrated nitric acid is a strong oxidizer and is highly corrosive. Acetic anhydride is corrosive and lachrymatory. 2-Methylnaphthalene is a combustible solid. Aromatic nitro compounds are potentially toxic and can be explosive under certain conditions.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: This procedure must be performed in a certified chemical fume hood. Ensure an acid-neutralizing agent (e.g., sodium bicarbonate) is readily available.

4.2. Reagents and Materials

| Substance | Formula | MW ( g/mol ) | Amount | Moles |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 5.00 g | 0.0352 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 50 mL | - |

| Nitric Acid (fuming, ≥90%) | HNO₃ | 63.01 | 2.5 mL | ~0.059 |

4.3. Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of acetic anhydride. Cool the flask to -20 °C using a dry ice/acetone bath.

-

Slowly and dropwise , add 2.5 mL of fuming nitric acid to the cold acetic anhydride with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below -10 °C throughout the addition.

-

Once the addition is complete, warm the mixture to 0 °C and stir for 15 minutes to ensure the complete formation of acetyl nitrate.[4]

-

Preparation of Substrate Solution: In a separate 250 mL Erlenmeyer flask, dissolve 5.00 g of 2-methylnaphthalene in 25 mL of acetic anhydride. Cool this solution to 0 °C in an ice-water bath.

-

Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred 2-methylnaphthalene solution over 20-30 minutes. Use a dropping funnel for controlled addition. Monitor the internal temperature and ensure it remains between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent.

-

Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 200 mL of water with stirring. A yellow precipitate should form.

-

Stir the mixture until all the ice has melted. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Recrystallize from a minimal amount of hot ethanol or methanol. Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified, yellow, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven or air dry.

4.4. Experimental Workflow Diagram

Sources

- 1. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. amherst.edu [amherst.edu]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Methyl-1-nitronaphthalene (CAS 881-03-8)

Abstract

2-Methyl-1-nitronaphthalene (CAS No. 881-03-8) is a substituted nitroaromatic hydrocarbon of significant interest in synthetic organic chemistry. As a key intermediate, its utility spans the synthesis of dyes, pigments, and complex pharmaceutical precursors.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis and purification protocols, spectroscopic signature, chemical reactivity, and critical safety considerations. The methodologies presented are grounded in established chemical principles, offering researchers a practical and scientifically rigorous resource for the effective utilization of this compound.

Core Physicochemical Characteristics

This compound is a crystalline solid, typically appearing as a yellow to ochre powder.[3][4] Its molecular structure consists of a naphthalene core substituted with a methyl group at the C2 position and a nitro group at the C1 position. This substitution pattern dictates its chemical behavior and physical properties. The compound is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and acetone.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 881-03-8 | [6] |

| Molecular Formula | C₁₁H₉NO₂ | [6][7] |

| Molecular Weight | 187.19 g/mol | [5][6] |

| Appearance | Yellow to orange crystalline powder/solid | [3][4] |

| Melting Point | 79-82 °C | [4] |

| Boiling Point | 185-186 °C at 18 mmHg | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][5] |

| EC Number | 212-917-5 | [6] |

| Beilstein/REAXYS No. | 1954310 | [6] |

Synthesis and Purification: A Validated Approach

The principal and most direct route to this compound is the electrophilic aromatic substitution of 2-methylnaphthalene. The regioselectivity of this reaction is a cornerstone of its synthesis, warranting a detailed examination.

Mechanistic Rationale: The Nitration of 2-Methylnaphthalene

The nitration of 2-methylnaphthalene with a mixture of nitric and sulfuric acids (or other nitrating agents) proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). The naphthalene ring system is activated towards electrophilic attack. The existing methyl group at the C2 position is an ortho-, para-directing activator. Therefore, electrophilic attack is directed primarily to the C1 (ortho) and C3 (ortho) positions of the same ring, and to the C5 and C7 positions of the adjacent ring.

However, substitution at the C1 position is sterically and electronically favored, leading to this compound as the major product.[8] Vesely and Kapp (1925) reported obtaining a 58% yield of the 1-nitro isomer, highlighting the efficiency of this regioselective pathway.[8]

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation based on established procedures for the nitration of methylnaphthalenes.[8]

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylnaphthalene (1.0 eq). Dissolve it in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cooling: Cool the reaction vessel in an ice-salt bath to maintain a temperature of 0-5 °C. Efficient cooling is critical to minimize the formation of dinitro byproducts and control the exothermic reaction.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over 1-2 hours. The temperature must be rigorously maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper. This removes residual acids.

Purification by Recrystallization

The crude product can be effectively purified by recrystallization to yield a high-purity solid.

-

Solvent Selection: Dissolve the crude, dried solid in a minimum amount of hot ethanol or isopropanol.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. The melting point of the purified product should be sharp, within the 79-82 °C range.[4]

Spectroscopic and Structural Characterization

Structural confirmation is paramount. The following describes the expected spectroscopic data for verifying the identity and purity of synthesized this compound.

Caption: Structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The methyl protons (C2-CH₃) should appear as a singlet around δ 2.5 ppm. The six aromatic protons will appear in the δ 7.4-8.2 ppm region, with coupling patterns characteristic of the substituted naphthalene ring system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 unique signals corresponding to the 11 carbon atoms in the molecule. The methyl carbon will be observed upfield (around δ 20 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group (C1) being significantly deshielded.

-

Mass Spectrometry (EI): The electron ionization mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 187, corresponding to the molecular weight of the compound.[7][9] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30), leading to fragment ions at m/z = 141 and m/z = 157, respectively.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nitro group and the aromatic system, making it a versatile synthetic intermediate.

Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to an amine, yielding 2-methyl-1-naphthylamine. This reaction is a gateway to a wide array of derivatives. Common reducing agents include:

-

Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel.

-

Metal-Acid Systems: Sn/HCl, Fe/HCl, or Zn/CH₃COOH.

The resulting amine is a valuable precursor for azo dyes, agrochemicals, and pharmaceutical compounds.

Caption: Key reduction pathway for synthetic utility.

Further Aromatic Substitution

While the nitro group is strongly deactivating, forcing conditions can lead to further substitution on the aromatic rings. However, this is less common, as the primary synthetic utility lies in transformations involving the nitro group itself.

Applications in Development

As a chemical intermediate, this compound is primarily used in the synthesis of more complex molecules.[1][2] Its derivatives are explored in:

-

Dye and Pigment Industry: The corresponding amine can be diazotized and coupled to form vibrant azo dyes.

-

Pharmaceutical Research: The naphthalene scaffold is present in many bioactive molecules. Functionalized methylnaphthalenes serve as building blocks for drug candidates.[2]

-

Agrochemicals: Substituted naphthalenes are investigated for potential herbicidal or pesticidal activities.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The toxicological properties have not been fully investigated, warranting a cautious approach.[3]

Hazard Identification

-

GHS Classification: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[10]

-

Primary Hazards: May cause irritation to the skin, eyes, and respiratory tract.[3]

-

Reactivity Hazards: As an aromatic nitro compound, it can act as a strong oxidizing agent. It may react vigorously or explosively with reducing agents or strong bases.[4][5]

Table 2: Recommended Personal Protective Equipment (PPE) and Handling

| Category | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | [3] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH). | [3][10] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. | [3][10] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved N95 respirator or higher. | [3] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. | [3][10] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sources of ignition, incompatible substances like strong oxidizing agents, reducing agents, and bases.[3][4]

-

Spill Response: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[3][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

Conclusion

This compound is a foundational chemical intermediate with well-defined properties and synthetic pathways. Its value lies in the strategic placement of the nitro and methyl groups on the naphthalene core, which allows for predictable regioselectivity during its synthesis and versatile reactivity for subsequent transformations, particularly reduction to the corresponding amine. A thorough understanding of its synthesis, purification, and handling, as outlined in this guide, is crucial for its safe and effective application in research and development settings.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from Cole-Parmer website. [Link: https://www.coleparmer.com/extern/msds/acros/AC12729_msds.pdf, though the direct link might change, the source is Cole-Parmer/Acros Organics]

- ChemicalBook. (n.d.). This compound Chemical Properties, Uses, Production. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710408.htm]

- CymitQuimica. (n.d.). CAS 881-03-8: this compound. Retrieved from CymitQuimica. [Link: https://www.cymitquimica.com/cas/881-03-8]

- Ward, E. R., & Coulson, T. M. (1953). Nitration of 2-Methylnaphthalene. Industrial & Engineering Chemistry, 45(4), 849–852. [Link: https://pubs.acs.org/doi/abs/10.1021/ie50520a050]

- Made-in-China.com. (n.d.). This compound CAS 881-03-8 - Medicine Grade with Best Price. Retrieved from Made-in-China.com. [Link: https://www.made-in-china.com/showroom/hebeipharmacy/product-detailDbYnKjXJgLcG/China-2-Methyl-1-nitronaphthalene-CAS-881-03-8-Medicine-Grade-with-Best-Price.html]

- Sigma-Aldrich. (n.d.). This compound 99%. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/m61607]

- Kim, E. K., & Kochi, J. K. (1991). Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitration. Journal of the Chemical Society, Perkin Transactions 2, (8), 1065-1073. [Link: https://pubs.rsc.org/en/content/articlelanding/1991/p2/p29910001065]

- GuideChem. (n.d.). Chemical Properties of Naphthalene, 2-methyl-1-nitro- (CAS 881-03-8). Retrieved from GuideChem. [Link: https://www.guidechem.com/cas-881/881-03-8.html]

- ECHEMI. (n.d.). This compound SDS, 881-03-8 Safety Data Sheets. Retrieved from ECHEMI. [Link: https://www.echemi.com/sds/2-Methyl-1-nitronaphthalene-cas-881-03-8.html]

- Pharmaffiliates. (n.d.). CAS No : 881-03-8 | Chemical Name : this compound. Retrieved from Pharmaffiliates. [Link: https://www.pharmaffiliates.com/en/cas-no-881-03-8-2-methyl-1-nitronaphthalene]

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 881-03-8. Retrieved from SCBT. [Link: https://www.scbt.com/p/2-methyl-1-nitronaphthalene-881-03-8]

- NIST. (n.d.). Naphthalene, 2-methyl-1-nitro-. In NIST Chemistry WebBook. Retrieved from NIST. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C881038&Mask=200]

- PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13432]

- Lin, P., & Ho, V. C. (2007). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology, 230(2-3), 159–174. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1805777/]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Methylnaphthalene (β). Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/m57006]

- ChemicalBook. (n.d.). This compound(881-03-8) 1H NMR spectrum. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/spectrumen_881-03-8_1hnmr.htm]

- NIST. (n.d.). Naphthalene, 2-methyl-1-nitro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from NIST. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C881038&Type=Mass&Index=0#Mass-Spec]

- SciTePress. (2014). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from SciTePress. [Link: https://www.scitepress.org/papers/2014/49141/49141.pdf]

- Wikipedia. (n.d.). Aromatic compound. Retrieved from Wikipedia. [Link: https://en.wikipedia.

- Thompson, H. W. (1932). Alkylnaphthalenes. Part 11. Nitration of 1-Methylnaphthalene. Journal of the Chemical Society (Resumed), 2310-2314. [Link: https://pubs.rsc.org/en/content/articlelanding/1932/jr/jr9320002310]

- PrepChem.com. (n.d.). Preparation of 1-nitronaphthalene. Retrieved from PrepChem.com. [Link: http://www.prepchem.com/synthesis-of-1-nitronaphthalene/]

- NIST. (n.d.). Naphthalene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from NIST. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91576&Mask=200]

- IARC. (1989). 1-Nitronaphthalene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 46. [Link: https://publications.iarc.fr/Book-And-Report-Series/Iarc-Monographs-On-The-Identification-Of-Carcinogenic-Hazards-To-Humans/Some-Organic-Solvents-Resin-Monomers-And-Related-Compounds-Pigments-And-Occupational-Exposures-In-Paint-Manufacture-And-Painting-1989/1-Nitronaphthalene-1989]

- Organic Syntheses. (n.d.). 1-nitro-2-naphthol. Retrieved from Organic Syntheses. [Link: http://www.orgsyn.org/demo.aspx?prep=cv2p0451]

Sources

- 1. CAS 881-03-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS 881-03-8 - Medicine Grade with Best Price [nbinnochem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | 881-03-8 [chemicalbook.com]

- 5. This compound | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 881-03-8 [sigmaaldrich.com]

- 7. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-nitronaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-nitronaphthalene is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest in synthetic organic chemistry and materials science. As a derivative of naphthalene, its chemical framework serves as a versatile building block for the synthesis of dyes, pigments, and pharmaceutical intermediates.[1][2] A comprehensive understanding of its physical properties is paramount for its effective utilization, purification, and manipulation in both research and industrial settings. The introduction of the nitro (-NO₂) group and the methyl (-CH₃) group onto the naphthalene scaffold imparts specific characteristics that influence its behavior, from solubility and melting point to its spectral signature.

This guide provides a detailed examination of the core physical properties of this compound. It is designed to offer not just data, but also the underlying scientific principles and methodologies, thereby equipping researchers with the practical and theoretical knowledge required for its application.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of this compound are a direct consequence of its molecular architecture. The molecule consists of a rigid, planar naphthalene ring system, which promotes significant van der Waals interactions and π-π stacking in the solid state. The presence of the electron-withdrawing nitro group introduces a strong dipole moment, increasing intermolecular forces compared to unsubstituted naphthalene. Conversely, the methyl group, being weakly electron-donating, has a lesser, but still notable, impact on the electronic distribution and steric profile of the molecule. This combination of a large aromatic system and polar functionality dictates its relatively high melting point and low aqueous solubility.

Caption: Molecular structure of this compound.

Core Physical Properties

The fundamental physical constants of this compound are summarized below. These values are critical for predicting the compound's behavior under various experimental conditions, designing purification protocols like recrystallization, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [3] |

| Appearance | Yellow crystalline solid / Yellow-orange powder | [4] |

| Melting Point | 79-82 °C (174-180 °F) | [2][3][5] |

| Boiling Point | 185-186 °C at 18 mmHg | [2][5] |

| Density | ~1.2 g/cm³ (estimate) | [5][6] |

| CAS Number | 881-03-8 | [3][4] |

Solubility Profile

The solubility of a compound is a key determinant of its application, influencing everything from reaction medium selection to its bioavailability in drug development contexts.

Quantitative Data:

-

Water: Insoluble (< 0.1 mg/mL at ~18 °C).[3]

-

Organic Solvents: Soluble in solvents like ethanol and acetone.[1]

Scientific Rationale: The large, nonpolar naphthalene backbone dominates the molecule's character, rendering it hydrophobic and thus virtually insoluble in water.[3] The principle of "like dissolves like" governs its behavior. The molecule's overall low polarity means it readily dissolves in moderately polar organic solvents such as ethanol and acetone, which can effectively solvate the aromatic system.[1]

Representative Experimental Protocol: Determining Aqueous Solubility

This protocol is based on the standard shake-flask method, a reliable approach for compounds with low aqueous solubility.[4]

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.[7]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, the saturated solution should be centrifuged or filtered through a non-adsorptive filter (e.g., PTFE).

-

Quantification: Analyze a known volume of the clear, saturated aqueous phase using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often preferred due to its sensitivity and specificity for aromatic compounds.

-

Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of this compound in the saturated solution, which corresponds to its aqueous solubility.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Thermal Properties: Melting and Boiling Point

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.[8] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range.[8]

Representative Experimental Protocol: Melting Point Determination

The capillary method using a digital melting point apparatus is a standard and accurate technique.[3]

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 1-2 mm.[3][9]

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 15-20 °C below the expected temperature.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For pure this compound, this range is expected to be 79-82 °C.[2][5]

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule, essential for structure confirmation and quality control.

| Technique | Key Observations | Source(s) |

| ¹H NMR | Signals in the aromatic region (7-9 ppm) and a singlet for the methyl group (~2.5 ppm). | [3][10] |

| ¹³C NMR | Resonances for 11 distinct carbon atoms, including aromatic carbons and one aliphatic carbon. | [3] |

| Mass Spec. (GC-MS) | Molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight. | [3][11] |

| Infrared (IR) | Characteristic strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹), and C-H stretches for the aromatic and methyl groups. | [2] |

| UV-Visible | Absorption maxima characteristic of the nitronaphthalene chromophore. | [11][12] |

Representative Experimental Protocol: Acquiring an NMR Spectrum

-

Sample Preparation: Dissolve 10-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2][13][14]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any solid particulates are present, filter the solution through a small cotton plug in the pipette.[12][14]

-

Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field is "shimmed" to optimize its homogeneity, which ensures sharp spectral lines.[13]

-

Acquire the ¹H spectrum. The residual CHCl₃ signal in the CDCl₃ solvent at 7.26 ppm is typically used as a reference.[2]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the familiar frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and integrated.

Caption: General workflow for obtaining a solution-state NMR spectrum.

Safety and Handling

From a physical properties perspective, it is important to note that this compound is a combustible solid. While flash point data is not consistently reported, it should be handled away from ignition sources. As with many nitroaromatic compounds, it is an irritant and may cause skin, eye, and respiratory tract irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be used.[15] The compound is stable under normal conditions but should be stored away from strong bases and oxidizing agents, with which it can react vigorously.[3]

Conclusion

The physical properties of this compound—from its solid, crystalline nature and distinct thermal characteristics to its solubility profile and spectroscopic signatures—are all rooted in its unique molecular structure. This guide has synthesized key data and outlined the standard experimental methodologies used to determine these properties. For the researcher, this knowledge is not merely academic; it is the foundation upon which successful synthesis, purification, and application are built. A thorough grasp of these principles ensures efficiency, safety, and reproducibility in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-methyl-1-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-methyl-1-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-methyl-1-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound|881-03-8. Retrieved from [Link]

-

SciTePress. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. store.astm.org [store.astm.org]

- 5. shimadzu.com [shimadzu.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. athabascau.ca [athabascau.ca]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. How To [chem.rochester.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. researchgate.net [researchgate.net]

The Solubility Profile of 2-Methyl-1-nitronaphthalene: A Technical Guide for Researchers

An In-depth Examination of Physicochemical Principles and Experimental Methodologies

Introduction

2-Methyl-1-nitronaphthalene, a yellow crystalline solid with the chemical formula C₁₁H₉NO₂, serves as a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its molecular structure, featuring a naphthalene core substituted with a methyl and a nitro group, dictates its physicochemical properties, most notably its solubility in different media. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its dissolution, presenting available solubility data, and offering detailed protocols for its experimental determination.

Theoretical Framework of Solubility

The dissolution of a crystalline solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses a large, nonpolar naphthalene ring system, which contributes to its solubility in nonpolar and moderately polar organic solvents. The presence of the nitro group (-NO₂), a polar functional group, introduces a dipole moment to the molecule, potentially enhancing its solubility in polar solvents. However, the bulky and nonpolar nature of the naphthalene core is a dominant factor.

The overall solubility is a result of the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, the Gibbs free energy of solution must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of solution is generally positive as the dissolved solute molecules are more disordered than in the crystalline lattice.

Solubility of this compound in Organic Solvents

Quantitative, experimentally determined solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. However, qualitative descriptions and some specific data points provide valuable insights into its solubility profile.

It is generally reported to be soluble in organic solvents like ethanol and acetone and insoluble in water.[1][4] This is consistent with its chemical structure, which has both nonpolar (naphthalene ring, methyl group) and polar (nitro group) components.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Methanol | CH₃OH | Polar Protic | Soluble | 1000 µg/mL[5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] | Data not available |

| Toluene | C₇H₈ | Nonpolar | Likely Soluble | Data not available |

| Water | H₂O | Polar Protic | Insoluble[4] | < 0.1 mg/mL at 17.8°C[6][7] |

Note: The qualitative solubility information is based on general statements from chemical suppliers and databases. The quantitative data is limited, highlighting the need for further experimental investigation.

Experimental Determination of Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[8]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the collected filtrate and then dilute it with the same solvent to a concentration within the linear range of the analytical method.

-

3. Quantification:

-

HPLC Analysis (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (from the HPLC chromatogram) versus the concentration of the standard solutions.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Back-calculate the original concentration of the saturated solution to determine the solubility.

-

-

UV-Vis Spectrophotometry:

-

Similar to the HPLC method, prepare standard solutions and generate a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λ_max) for this compound.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility from the concentration of the saturated solution.

-

Visualizing the Experimental Workflow

Figure 1: Workflow for the isothermal shake-flask solubility determination method.

Thermodynamic Modeling of Solubility

For systems where experimental data is available, thermodynamic models can be used to correlate and predict solubility at different temperatures. The modified Apelblat equation is a semi-empirical model commonly used for this purpose.[9][10][11][12]

The Apelblat equation is given by:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental data.

This model can be particularly useful for interpolating solubility values at temperatures where experiments have not been conducted.

Conclusion

While there is a notable gap in the publicly available quantitative solubility data for this compound in a wide array of organic solvents, this technical guide provides a robust framework for researchers and drug development professionals. A thorough understanding of the underlying physicochemical principles, coupled with the detailed experimental protocol for the isothermal shake-flask method, empowers scientists to generate the precise solubility data required for their specific applications. The qualitative information and the single quantitative data point presented herein serve as a valuable starting point for solvent selection and process development. Future research focused on the systematic determination and modeling of the solubility of this compound will undoubtedly be a significant contribution to the chemical and pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gesher. This compound CAS 881-03-8 - Medicine Grade with Best Price. [Link]

-

ATSDR. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Li, A., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(6), 2585. [Link]

-

Diversified Enterprises. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]

-

Yang, L., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4‑Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. Journal of Chemical & Engineering Data, 61(7), 2393-2400. [Link]

-

ResearchGate. Hansen solubility parameters of different solvents and physico-chemical.... [Link]

-

Delgado, D. R., & Martínez, F. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids, 329, 115569. [Link]

-

Wang, L., et al. (2018). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 122, 1-9. [Link]

-

Langner, S., & Brabec, C. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data, V1. [Link]

-

Park, K. (2000). Hansen Solubility Parameters. [Link]

-

PubChem. 1-Nitronaphthalene. National Center for Biotechnology Information. [Link]

-

ZeptoMetrix. This compound; 1000 µg/mL in methanol. [Link]

Sources

- 1. This compound CAS:881-03-8 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. mdpi.com [mdpi.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]